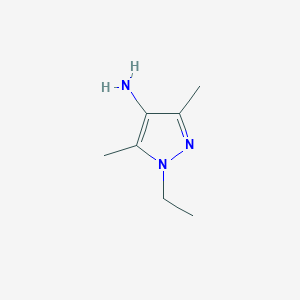
(1,3-dimetil-1H-pirazol-4-il)metanamina
Descripción general
Descripción
(1,3-dimethyl-1H-pyrazol-4-yl)methanamine is an organic compound belonging to the class of pyrazoles. It is a colorless, crystalline solid with a molecular formula of C4H8N2. In its pure form, it is odorless and has a melting point of 59-62 °C. Pyrazoles are important compounds in organic chemistry, due to their wide range of applications in medicinal chemistry, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
En la investigación farmacéutica, este compuesto se utiliza para desarrollar medicamentos con potenciales propiedades antileishmaniales y antipalúdicas. Ha mostrado promesa en estudios de simulación molecular, lo que indica una buena afinidad de unión en las proteínas diana de las especies de Leishmania .
Química Agrícola
Los derivados del compuesto se exploran en química agrícola por su potencial como inhibidores del crecimiento para ciertas bacterias como Nitrosomonas europaea, que desempeña un papel en los procesos de nitrificación del suelo. Esto podría conducir al desarrollo de nuevos tipos de fertilizantes o reguladores del crecimiento .
Safety and Hazards
Direcciones Futuras
The future directions for “(1,3-dimethyl-1H-pyrazol-4-yl)methanamine” could potentially involve further exploration of its biological activities. A related compound, hydrazine-coupled pyrazoles, has shown promising antileishmanial and antimalarial activities , suggesting that “(1,3-dimethyl-1H-pyrazol-4-yl)methanamine” and similar compounds could have potential applications in medicinal chemistry.
Análisis Bioquímico
Biochemical Properties
(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the oxidation of catechol to o-quinone. The compound acts as a ligand, coordinating with metal ions such as copper(II), which are essential for the catalytic activity of these enzymes . This interaction highlights the compound’s potential in modulating enzymatic activities and influencing biochemical pathways.
Cellular Effects
The effects of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can exhibit cytotoxic activity against various cell lines, including HeLa and MCF-7 cells . This cytotoxicity is attributed to the compound’s ability to interfere with cellular signaling and metabolic pathways, leading to cell death.
Molecular Mechanism
At the molecular level, (1,3-dimethyl-1H-pyrazol-4-yl)methanamine exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming complexes with metal ions that are crucial for enzymatic functions. The compound can inhibit or activate enzymes by altering their conformation and activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underscore the compound’s potential as a modulator of biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as refrigeration . Prolonged exposure to light and air can lead to its degradation, affecting its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzymatic activities and influencing metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of cellular functions . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.
Metabolic Pathways
(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role as a ligand for metal ions, such as copper(II), is crucial for its participation in oxidation-reduction reactions . These interactions influence the overall metabolic balance within cells and tissues.
Transport and Distribution
The transport and distribution of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to form complexes with metal ions facilitates its transport across cellular membranes and its accumulation in specific cellular compartments . This distribution pattern is essential for its biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its biochemical effects. For instance, its interaction with metal ions can target it to mitochondria, where it participates in oxidative phosphorylation and other metabolic processes . This localization is critical for its function and efficacy in cellular assays.
Propiedades
IUPAC Name |
(1,3-dimethylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5-6(3-7)4-9(2)8-5/h4H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERSVOWJFSHXSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361397 | |
| Record name | (1,3-dimethyl-1H-pyrazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400756-28-7 | |
| Record name | (1,3-dimethyl-1H-pyrazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

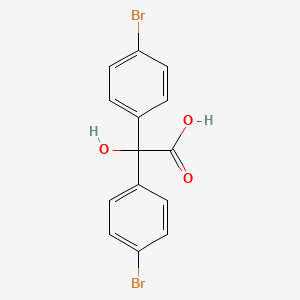
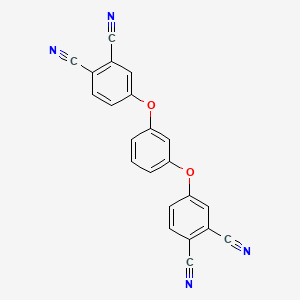




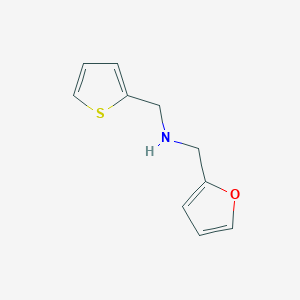

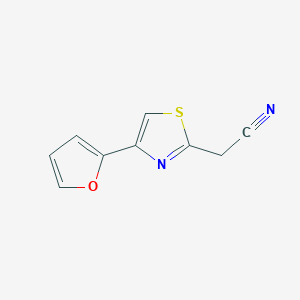
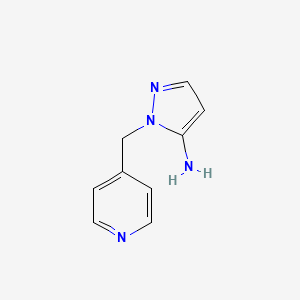
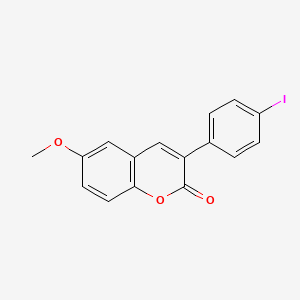
![2-({4-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid](/img/structure/B1331964.png)

